4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1021261-10-8
VCID: VC11955219
InChI: InChI=1S/C21H21N3O6S/c1-27-16-3-5-17(6-4-16)31(25,26)24-10-8-14(9-11-24)21-22-20(23-30-21)15-2-7-18-19(12-15)29-13-28-18/h2-7,12,14H,8-11,13H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C21H21N3O6S
Molecular Weight: 443.5 g/mol

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

CAS No.: 1021261-10-8

Cat. No.: VC11955219

Molecular Formula: C21H21N3O6S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine - 1021261-10-8

Specification

CAS No. 1021261-10-8
Molecular Formula C21H21N3O6S
Molecular Weight 443.5 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H21N3O6S/c1-27-16-3-5-17(6-4-16)31(25,26)24-10-8-14(9-11-24)21-22-20(23-30-21)15-2-7-18-19(12-15)29-13-28-18/h2-7,12,14H,8-11,13H2,1H3
Standard InChI Key NUYVAEULJVSUDU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key subunits:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in drug design for its conformational flexibility and bioavailability .

  • 1,2,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in kinase inhibitors .

  • 1,3-Benzodioxole: A bicyclic ether linked to the oxadiazole, contributing to hydrophobic interactions and π-stacking in molecular recognition .

  • 4-Methoxybenzenesulfonyl group: A sulfonamide substituent that may influence solubility and target engagement .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₁H₂₁N₃O₆S
Molecular Weight443.5 g/mol
Melting PointNot reported
SolubilityLikely low (logP ~3.5 est.)
CAS Number1021261-10-8
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions, as inferred from analogous methodologies :

  • Oxadiazole Formation: A nitrile oxide and amidoxime undergo [3+2] cycloaddition to form the 1,2,4-oxadiazole ring.

  • Sulfonylation: The piperidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions.

  • Purification: Column chromatography or recrystallization isolates the final product .

Key Challenges

  • Regioselectivity: Ensuring correct positioning of substituents during oxadiazole synthesis.

  • Stability: The sulfonamide group may hydrolyze under acidic/basic conditions, requiring neutral pH during purification.

CompoundTargetIC₅₀/EC₅₀Reference
AZD0530 (Analog)c-Src Kinase2.7 nM
Paroxetine (Piperidine Derivative)Serotonin Transporter0.13 nM
Hypothesized CompoundKinases/5-HTPending

Future Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield .

  • In Vitro Screening: Prioritize kinase panels and neuronal receptor assays .

  • ADME Studies: Assess pharmacokinetics, including CYP450 interactions and blood-brain barrier penetration .

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